molecular formula C6H14Cl2N2 B2784960 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 1823902-83-5

1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B2784960
CAS No.: 1823902-83-5
M. Wt: 185.09
InChI Key: BKJQOMCZFAQCDK-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of 1,6-diazaspiro[3.3]heptane with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The dihydrochloride salt is formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride
  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Uniqueness

1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and research applications.

Properties

IUPAC Name

1-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-2-6(8)4-7-5-6;;/h7H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJQOMCZFAQCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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